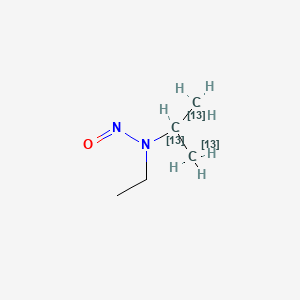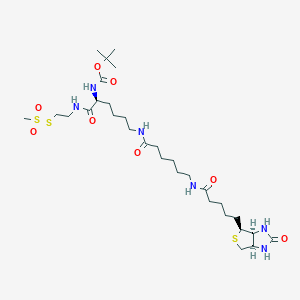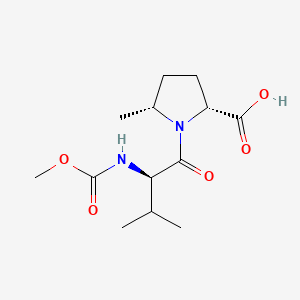
Eipna-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eipna-13C3, also known as N-Nitrosoethylisopropylamine-13C3, is a stable isotope-labeled compound. It is a derivative of N-Nitrosoethylisopropylamine (NEIPA), which is part of the nitrosamine family. Nitrosamines are known for their mutagenic properties and are often scrutinized in pharmaceutical and environmental contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eipna-13C3 involves the nitrosation of secondary amines. The primary pathway for nitrosamine formation is the reaction of a secondary amine with a nitrosating agent (NOx). This reaction is rapid at ambient temperature and faster at elevated temperatures . The specific synthetic route for this compound would involve the use of isotopically labeled precursors to incorporate the 13C3 label.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve stringent controls to ensure the purity and isotopic labeling of the final product. Techniques such as solid-phase extraction, liquid-liquid extraction, and sample filtration are often necessary to concentrate the sample and remove potential chromatographic interferences .
Análisis De Reacciones Químicas
Types of Reactions
Eipna-13C3, like other nitrosamines, can undergo various chemical reactions, including:
Oxidation: Nitrosamines can be oxidized to form nitramines.
Reduction: They can be reduced to form secondary amines.
Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield nitramines, while reduction would yield secondary amines.
Aplicaciones Científicas De Investigación
Eipna-13C3 has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Eipna-13C3 involves its interaction with biological molecules. Nitrosamines are known to be mutagenic, and their mechanism of action typically involves the formation of DNA adducts, leading to mutations. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Uniqueness
Eipna-13C3 is unique due to its isotopic labeling, which allows for its use in stable isotope-resolved metabolomics. This labeling provides a distinct advantage in tracing metabolic pathways and interactions in biological systems .
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
N-ethyl-N-(1,2,3-13C3)propan-2-ylnitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i2+1,3+1,5+1 |
Clave InChI |
VGGZTNNNXAUZLB-HWZQSFJSSA-N |
SMILES isomérico |
CCN([13CH]([13CH3])[13CH3])N=O |
SMILES canónico |
CCN(C(C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)

![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)





![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)

